molecular formula C13H11N3OS B11041630 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol

3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol

Cat. No.: B11041630
M. Wt: 257.31 g/mol
InChI Key: AUQMRIDKVLTSJF-UHFFFAOYSA-N
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Description

3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(chloromethyl)naphthalene. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The naphthyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The naphthyloxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthyloxy)methyl-1H-1,2,4-triazole:

    3-(Naphthyloxy)methyl-1H-1,2,4-triazole-5-amine: Contains an amine group instead of a thiol, leading to different chemical properties and reactivity.

Uniqueness

3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C13H11N3OS/c18-13-14-12(15-16-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,15,16,18)

InChI Key

AUQMRIDKVLTSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=S)NN3

Origin of Product

United States

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